11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid
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Overview
Description
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of prednisolone, which is widely used to treat various inflammatory and autoimmune conditions . The compound has a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can regenerate the hydroxyl group .
Scientific Research Applications
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in inflammation and suppression of the immune system .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Cortisol: A natural glucocorticoid hormone involved in stress response and metabolism.
Prednisone: A prodrug of prednisolone, commonly used in the treatment of various inflammatory conditions.
Uniqueness
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike prednisolone and prednisone, this compound is primarily studied as an impurity and metabolite, providing insights into the metabolic pathways and potential side effects of glucocorticoid medications .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-17,22H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
PHNBOEHKSHHULD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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